

Synthesis of Diphenic Acid from Phenanthrene: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Diphenic acid*

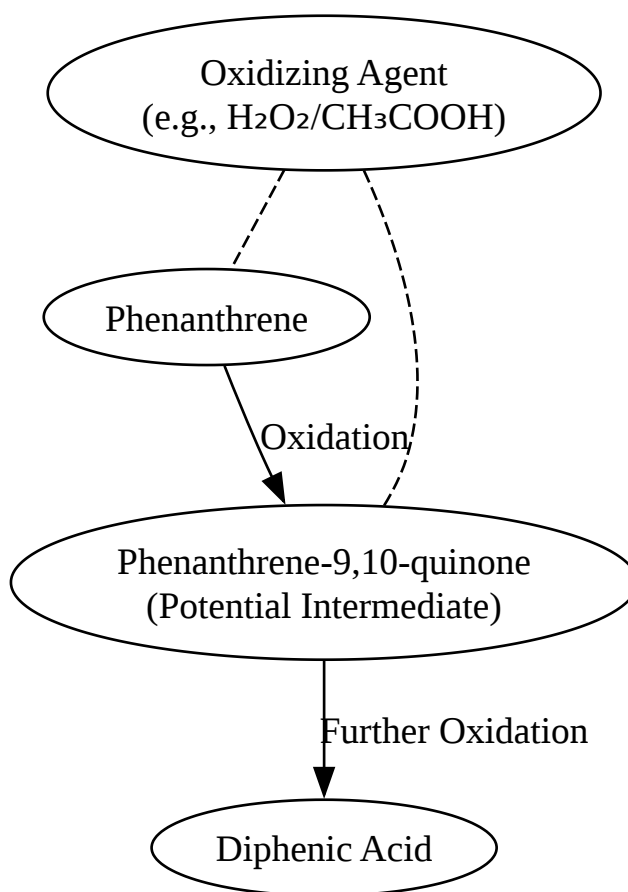
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This technical guide provides a comprehensive overview of the synthesis of **diphenic acid** from phenanthrene, a process of significant interest in the production of high-performance polymers, pharmaceuticals, and agrochemicals. The primary synthetic route detailed herein is the oxidation of phenanthrene, a major component of coal tar, offering an effective method for its commercial utilization. This document is intended for researchers, scientists, and professionals in drug development seeking detailed experimental protocols and comparative data on this chemical transformation.

Core Synthesis Pathway: Oxidation of Phenanthrene

The most prevalent and economically viable method for synthesizing **diphenic acid** from phenanthrene is through oxidation. This process typically involves the use of a strong oxidizing agent, with peracetic acid, often generated in situ from hydrogen peroxide and glacial acetic acid, being a common choice. The reaction proceeds by cleaving the 9,10-double bond of the central ring in the phenanthrene molecule.



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Caption: Reaction pathway for the synthesis of **diphenic acid** from phenanthrene.

An alternative, though less common, method involves ozonolysis of phenanthrene. Other oxidizing agents like chromic acid have also been reported, but often result in lower yields and purity.[1] Enzymatic oxidation using laccase in the presence of mediators has also been explored, yielding phenanthrene-9,10-quinone and **diphenic acid** as major products.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various reported methods for the synthesis of **diphenic acid** from phenanthrene, providing a comparative overview of reaction conditions and outcomes.

Table 1: Reaction Conditions for **Diphenic Acid** Synthesis

Reference	Oxidizing Agent	Solvent	Temperature (°C)	Reaction Time (h)	Phenanthrene:H ₂ O ₂ :Acetic Acid Molar Ratio
Patent US7589230B2[1][3]	30% Hydrogen Peroxide	Glacial Acetic Acid	75 - 85	3 - 7	Varies (e.g., 25g Phenanthrene, 253g Acetic Acid, 100-300ml H ₂ O ₂)
ResearchGate Article[4]	Peracetic Acid	Benzene/Acetic Acid	~90 (boiling)	18	1.0 : 8.0 : 25.0
Patent US3165547A [5]	35% Hydrogen Peroxide	Acetic Acid/Benzene	80 - 110	Not Specified	1 mol Phenanthrene, 5 mols H ₂ O ₂ , 8-12 mols Acetic Acid
JMEST Article[6]	30% Hydrogen Peroxide	Benzene/Glacial Acetic Acid	~90 (boiling)	18	1.0 : 8.0 : 25.0

Table 2: Yield and Product Characteristics

Reference	Yield (%)	Purity (%)	Melting Point (°C)
Patent US7589230B2[1][3]	44 - 68	~99	228 - 229
ResearchGate Article[4]	60 - 67	98	232 - 233
Patent US2786076A[7]	Good	Reasonably Pure	228 - 229
JMEST Article[6]	60 - 67	Not Specified	Not Specified

Detailed Experimental Protocols

The following are detailed experimental protocols derived from the cited literature for the synthesis of **diphenic acid** from phenanthrene.

Protocol 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This protocol is based on the process described in patent US7589230B2.[1][3]

- Materials:
 - Phenanthrene (25 g)
 - Glacial Acetic Acid (253 g)
 - 30% Hydrogen Peroxide Solution (100-200 ml)
 - 10% Sodium Carbonate Solution
 - Activated Charcoal
 - Hydrochloric Acid
- Procedure:

- Combine 25 g of phenanthrene and 253 g of glacial acetic acid in a suitable reactor equipped with a stirrer, condenser, and dropping funnel.
- Heat the mixture to 85°C with stirring.
- Slowly add 100-200 ml of 30% hydrogen peroxide solution dropwise over a period of approximately 40 minutes, maintaining the temperature at 85°C.
- After the addition is complete, continue to heat the mixture at 85°C for an additional 6 hours.
- Reduce the volume of the mixture by half through distillation under reduced pressure.
- Cool the resulting mixture to induce crystallization of **diphenic acid**.
- Filter the cooled mixture to collect the crude **diphenic acid** crystals.
- Boil the collected residue with a 10% sodium carbonate solution and a small amount of activated charcoal for decolorization.
- Filter the hot solution and discard the residue.
- Acidify the filtrate with hydrochloric acid to a pH of approximately 4.5 to precipitate the **diphenic acid**.
- Cool the mixture to complete crystallization and filter to collect the purified **diphenic acid**.
- Repeat the filtration and washing steps as necessary to obtain pure **diphenic acid** with a melting point of 228-229°C.[3]

Protocol 2: Oxidation with Peracetic Acid using Reaction Distillation

This protocol is based on the method described in the JMEST article and a related ResearchGate publication.[4][6] This method utilizes benzene to azeotropically remove water, which can improve reaction efficiency.

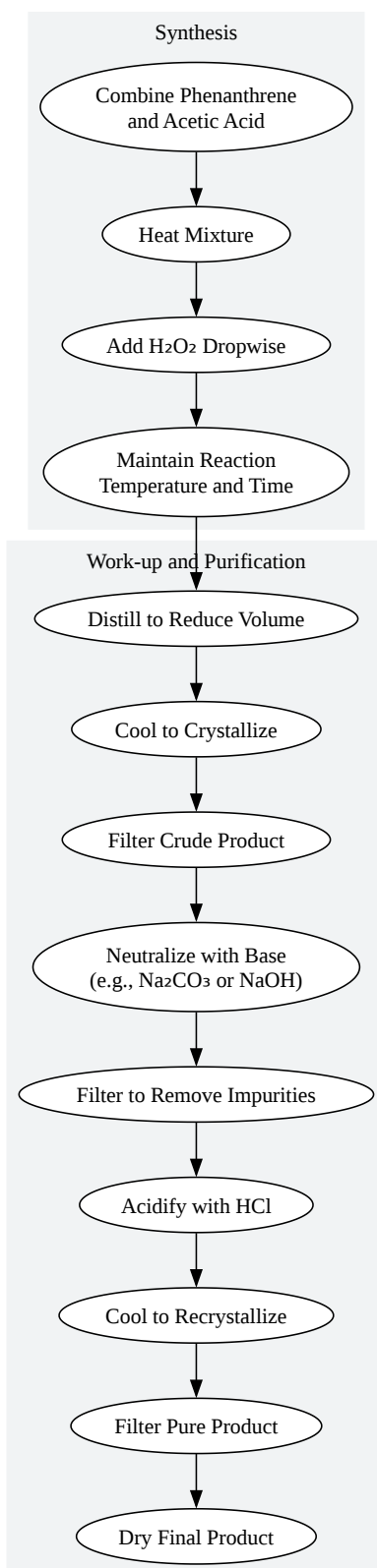
- Materials:

- Phenanthrene
- Glacial Acetic Acid
- 30% Hydrogen Peroxide Solution
- Benzene
- Sodium Hydroxide Solution
- Concentrated Hydrochloric Acid
- Procedure:
 - In a four-necked flask equipped with a stirrer, thermometer, fractional column, and dropping funnel, add phenanthrene, glacial acetic acid, and benzene.[6] The molar ratio of phenanthrene to acetic acid should be approximately 1.0:25.0.[6]
 - Heat the mixture to boiling (approximately 90°C).[6]
 - Slowly add 30% hydrogen peroxide solution dropwise over a period of 9 hours. The molar ratio of phenanthrene to H₂O₂ should be approximately 1.0:8.0.[6]
 - During the addition and subsequent reaction, continuously remove the water formed as an azeotropic mixture with benzene via the fractional column.[4][6]
 - After the addition of hydrogen peroxide is complete, maintain the reaction at boiling for an additional 18 hours.[6]
 - After the reaction is complete, cool the mixture.
 - The work-up procedure involves neutralization with a base (e.g., sodium hydroxide) to dissolve the **diphenic acid** as its salt, followed by filtration to remove any unreacted phenanthrene or byproducts.[6]
 - The filtrate is then acidified with concentrated hydrochloric acid to precipitate the crystalline **diphenic acid**. [6]

- The precipitated **diphenic acid** is collected by filtration.^[6] This neutralization and acidification cycle can be repeated to improve purity.^[6]

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of **diphenic acid** from phenanthrene is depicted in the following diagram.



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Caption: General experimental workflow for **diphenic acid** synthesis and purification.

Conclusion

The synthesis of **diphenic acid** from phenanthrene via oxidation is a well-established and versatile method. The choice of specific reaction conditions, such as the oxidizing agent, solvent, temperature, and reaction time, can significantly impact the yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of **diphenic acid** for their specific applications. Careful control of the reaction parameters and purification steps is crucial for obtaining high-purity **diphenic acid** suitable for use in advanced materials and pharmaceutical intermediates.

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